

A Comparative Analysis of ANC1/TAF14 Function in Yeast and Human Cells

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the function of the Anc1 protein in Saccharomyces cerevisiae (yeast) and its human homologs, primarily ENL (MLLT1) and AF9 (MLLT3). Anc1, also known as TAF14 or TFG3 in yeast, is a key component of multiple nuclear protein complexes, influencing transcription, chromatin remodeling, and DNA repair. Its human counterparts are critically implicated in the development of acute leukemias through their fusion with the MLL1 protein. This document aims to objectively compare their molecular functions, protein interactions, and cellular roles, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

I. Core Functional Comparison: From Yeast Housekeeping to Human Oncogenesis

Yeast Anc1 is a versatile protein that participates in a wide array of fundamental cellular processes. It is a subunit of at least seven major protein complexes, including the general transcription factors TFIID and TFIIF, the chromatin remodeling complexes SWI/SNF, RSC, and INO80, the histone acetyltransferase complex NuA3, and the Mediator complex.[1] This broad involvement underscores its importance in regulating gene expression. A key function of yeast Anc1 is its role in the post-replication repair (PRR) pathway, where it defines a novel error-free branch, contributing to the maintenance of genome stability.[1] Deletion of the ANC1 gene in yeast leads to sensitivity to DNA damaging agents, highlighting its role in DNA repair.[1]



In human cells, the homologs of Anc1, particularly ENL and AF9, are best known for their role in oncogenesis. These proteins contain a highly conserved C-terminal region known as the ANC1 Homology Domain (AHD), which is crucial for their protein-protein interactions.[2][3] Chromosomal translocations that fuse the MLL1 gene with ENL or AF9 are common drivers of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[3] The resulting MLL-ENL and MLL-AF9 fusion proteins aberrantly recruit protein complexes, such as the super elongation complex (SEC) and the histone methyltransferase DOT1L, to MLL target genes, leading to their constitutive expression and leukemogenesis.[4][5] While the primary context of study for human ENL and AF9 is cancer, their wild-type functions are also in transcriptional regulation as components of various complexes.[3]

II. Quantitative Data PresentationTable 1: Comparison of Protein Interaction Affinities

This table presents the dissociation constants (Kd) for key interactions of yeast Anc1/Taf14 and human AF9/ENL with their respective binding partners. Lower Kd values indicate higher binding affinity.



Organism	Protein	Interacting Partner	Binding Affinity (Kd)	Experimental Method
S. cerevisiae	Taf14 (Anc1) ET domain	Sth1 (RSC complex) motif	~0.33 μM	Isothermal Titration Calorimetry (ITC)
S. cerevisiae	Taf14 (Anc1) ET domain	Tfg1 (TFIIF complex) motifs	~0.33 μM	Isothermal Titration Calorimetry (ITC)
S. cerevisiae	Taf14 (Anc1) ET domain	Ino80 (INO80 complex) motif	~1.6 μM	Isothermal Titration Calorimetry (ITC)
Homo sapiens	AF9 AHD	DOT1L peptide	1.6 ± 0.3 nM	Fluorescence Anisotropy
Homo sapiens	AF9 AHD	AF4 peptide	0.17 ± 0.05 nM	Fluorescence Anisotropy
Homo sapiens	ENL AHD	DOT1L peptide	57 nM	AlphaScreen
Homo sapiens	AF9 AHD	BCoR peptide	32 ± 20 nM	Fluorescence Anisotropy

Data sourced from[6].

Table 2: Global Gene Expression Changes

This table summarizes the observed effects on global gene expression upon modulation of Anc1/TAF14 in yeast and ENL/AF9 in human cells.



Organism	Genetic Perturbation	Effect on Gene Expression	Representative Affected Pathways	Experimental Method
S. cerevisiae	anc1Δ (deletion)	Widespread changes in transcription of genes involved in stress response, ion homeostasis, and cell wall organization.[7]	Stress response, Oxidation- reduction process, Iron ion homeostasis	Microarray Analysis
Homo sapiens	MLL-AF9 expression	Upregulation of MLL target genes critical for hematopoietic development and leukemogenesis, such as HOXA9 and MEIS1.[8][9]	Hematopoietic stem cell maintenance, Cell cycle regulation	RNA-Sequencing (RNA-seq)
Homo sapiens	MOF knockout in MLL-AF9 transformed cells	Altered expression of genes involved in DNA damage response and chromatin stability.[10]	DNA damage response, Chromatin organization	RNA-Sequencing (RNA-seq)

III. Experimental Protocols

Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq) in Saccharomyces cerevisiae

This protocol is adapted from established methods for identifying the genome-wide binding sites of a protein of interest, such as Taf14 (Anc1).[11][12][13][14]



Objective: To map the in vivo binding sites of Anc1/Taf14 on a genome-wide scale.

Methodology:

- Cell Culture and Cross-linking:
 - Grow yeast cells expressing an epitope-tagged version of Anc1/Taf14 to mid-log phase.
 - Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA.
 - Incubate for 15-20 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing:
 - Harvest the cells by centrifugation and wash with ice-cold PBS.
 - Resuspend the cell pellet in lysis buffer and lyse the cells using mechanical disruption with glass beads.
 - Shear the chromatin to an average size of 200-500 bp using sonication.
- Immunoprecipitation:
 - Centrifuge the sonicated lysate to pellet cell debris.
 - Incubate the supernatant (chromatin) overnight at 4°C with an antibody specific to the epitope tag on Anc1/Taf14.
 - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
 - Wash the beads extensively to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking:
 - Elute the immunoprecipitated complexes from the beads.



- Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of proteinase K to digest the proteins.
- DNA Purification and Library Preparation:
 - Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
 - Prepare a sequencing library from the purified DNA, including adapter ligation and PCR amplification.
- High-Throughput Sequencing and Data Analysis:
 - Sequence the library on a high-throughput sequencing platform.
 - Align the sequencing reads to the yeast genome.
 - Use peak-calling algorithms to identify regions of the genome that are enriched for Anc1/Taf14 binding.

Co-immunoprecipitation and Mass Spectrometry (Co-IP-MS) of MLL-fusion Complexes in Human Cells

This protocol is designed to identify the protein interaction partners of MLL-fusion proteins like MLL-ENL or MLL-AF9, and is based on optimized methods for endogenous protein interaction analysis.[15][16][17][18]

Objective: To identify proteins that interact with MLL-AF9 in a human leukemia cell line.

Methodology:

- Cell Culture and Lysis:
 - Culture human leukemia cells (e.g., THP-1, which endogenously express MLL-AF9) to the desired density.
 - Harvest the cells and wash with ice-cold PBS.



 Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

Immunoprecipitation:

- Clarify the cell lysate by centrifugation.
- Incubate the lysate with an antibody targeting MLL or AF9 overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
- Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibodyprotein complexes.

Washing and Elution:

- Wash the beads multiple times with lysis buffer to remove non-specific binders.
- Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
- · Protein Digestion and Mass Spectrometry:
 - For in-solution digestion, neutralize the eluate and digest the proteins with trypsin overnight.
 - For in-gel digestion, run the eluate on an SDS-PAGE gel, excise the protein bands, and digest with trypsin.
 - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

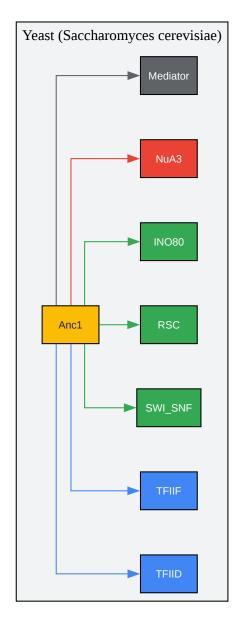
Data Analysis:

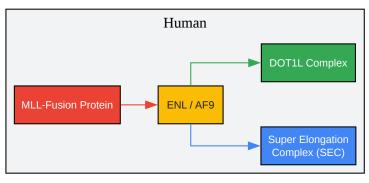
- Use a proteomics search engine (e.g., Mascot, MaxQuant) to identify the proteins from the MS/MS spectra by searching against a human protein database.
- Compare the proteins identified in the MLL-AF9 immunoprecipitation with the negative control to identify specific interaction partners.



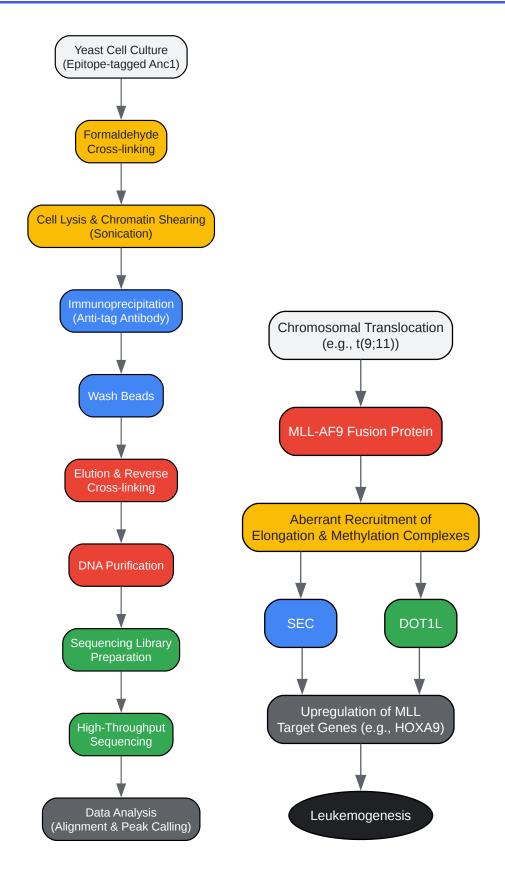
IV. Mandatory VisualizationsSignaling Pathways and Complex Compositions











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